NO-Losartan A

Cardiovascular Pharmacology Drug Discovery Angiotensin II Antagonism

NO-Losartan A (CAS 791122-48-0) is a pharmacodynamic hybrid that covalently links losartan's AT1 receptor antagonist scaffold (Ki = 5-20 nM) to a nitric oxide-donating moiety. Unlike unmodified losartan, EXP 3174, valsartan, or candesartan, this compound simultaneously delivers AT1 blockade and controlled NO-mediated vasorelaxation, anti-ischemic, and antiplatelet effects. This bifunctional design enables dissection of the synergistic interplay between RAS inhibition and NO signaling—experiments that are confounded by generic ARB substitution. Supplied as a crystalline solid (≥98% purity). For research use only; not an API for clinical application.

Molecular Formula C30H28ClN7O5
Molecular Weight 602.0 g/mol
Cat. No. B027277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO-Losartan A
Synonyms[2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl] methyl ester
Molecular FormulaC30H28ClN7O5
Molecular Weight602.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl
InChIInChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36)
InChIKeyMWJCPZGVGOVWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO-Losartan A for Research Procurement: A Bifunctional Angiotensin II Blocker and Nitric Oxide Donor


NO-Losartan A (CAS: 791122-48-0) is a research-use pharmacodynamic hybrid compound designed for preclinical cardiovascular investigation. It integrates the structural backbone of losartan, a mammalian angiotensin II type 1 (AT1) receptor antagonist (Ki = 5-20 nM), with a covalently linked nitric oxide (NO)-donating moiety . This bifunctional design enables simultaneous AT1 receptor blockade and controlled NO release, a mechanistic combination not achievable with unmodified losartan or other conventional ARBs [1]. The compound is specifically intended as a pharmacological tool to explore the therapeutic potential of NO-sartans, not as an active pharmaceutical ingredient for clinical use.

Why NO-Losartan A is Not Interchangeable with Losartan or Other ARBs in Research


Generic substitution with unmodified losartan, its active metabolite EXP 3174, or alternative angiotensin II receptor blockers (ARBs) such as valsartan or candesartan is inappropriate in the context of mechanistic cardiovascular research due to the absence of the integrated NO-donating functionality. While these in-class compounds provide AT1 receptor antagonism, they do not directly introduce the NO-mediated vasorelaxation and platelet-modulating effects that define the NO-Losartan A profile [1]. The hybrid design was specifically rationalized to address the limitations of ARB monotherapy by supplementing AT1 blockade with the direct vasodilatory, anti-ischemic, and antiplatelet actions of NO [2]. Consequently, experiments designed to dissect the synergistic effects of combined AT1 blockade and NO donation require the use of the specific hybrid compound to avoid confounding results.

Quantitative Differentiation of NO-Losartan A from Losartan and Other ARBs


Bifunctional Pharmacological Activity: AT1 Antagonism vs. Dual AT1/NO Mechanism

NO-Losartan A (designated compound 2a) retains the AT1 receptor antagonism of losartan while adding NO-mediated vasorelaxation. In vitro studies using rabbit aortic strips pre-contracted with angiotensin II demonstrate that NO-Losartan A antagonizes the vasocontractile effects with potency similar to that of the parent compound losartan [1]. This confirms that the chemical modification does not compromise the primary target engagement. However, the differentiation lies in its additional, intrinsic ability to directly induce vasorelaxation via NO release, a property absent in losartan alone .

Cardiovascular Pharmacology Drug Discovery Angiotensin II Antagonism

Addition of Direct Vasorelaxation: An NO-Mediated Property Absent in Losartan

The primary differentiation is the 'gain-of-function' conferred by the NO-donating moiety. While NO-Losartan A retains the AT1 antagonism of losartan, it uniquely induces direct vasodilation through the release of nitric oxide [1]. This is a key mechanistic advantage, as it combines two distinct, clinically validated pathways for blood pressure reduction into a single molecule. Losartan lacks this intrinsic NO-mediated vasorelaxation, relying solely on its AT1 blockade to lower blood pressure .

Vascular Biology Nitric Oxide Vasodilation

In Vivo Antihypertensive Efficacy: Comparable to Losartan and Captopril

In animal models of hypertension, the antihypertensive efficacy of NO-Losartan A (compound 2a) was compared to the gold-standard ARB, losartan, and the ACE inhibitor, captopril. In vivo studies in hypertensive rats demonstrated that the blood pressure-lowering effects of compound 2a were similar to those of losartan and captopril [1]. This confirms that the hybrid molecule delivers comparable hemodynamic efficacy to established first-line antihypertensive agents, while potentially offering the added benefits of the NO-donating mechanism.

Hypertension In Vivo Pharmacology Blood Pressure

Primary Research Application Scenarios for NO-Losartan A


Mechanistic Studies on Combined AT1 Blockade and NO Donation

This is the core application for which NO-Losartan A was designed. Researchers can use it to investigate the synergistic effects of simultaneously blocking the angiotensin II pathway and directly delivering NO. This is critical for studies aiming to understand the interplay between the renin-angiotensin system and nitric oxide signaling in the regulation of vascular tone, blood pressure, and endothelial function. The compound serves as a unique molecular tool to dissect these pathways, as demonstrated in the foundational 2004 paper [1].

Preclinical Models of Hypertension with Endothelial Dysfunction

Given its dual mechanism, NO-Losartan A is particularly well-suited for preclinical studies in animal models where endothelial dysfunction and impaired NO bioavailability are central features of the disease. By providing an exogenous source of NO, it can be used to test the hypothesis that this combined approach is more effective than ARB monotherapy in ameliorating vascular damage and hypertension in these specific contexts [2].

Investigations into Antiplatelet and Antithrombotic Effects

NO is a well-established inhibitor of platelet adhesion and aggregation. While losartan itself has demonstrated some antiplatelet effects [3], the hybrid NO-Losartan A was specifically designed to enhance this property via its NO-donating moiety [4]. This compound can be used in research to evaluate the potential for improved thromboprotection and to delineate the relative contributions of AT1 blockade versus NO donation to platelet function in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NO-Losartan A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.